7-methyl-1H-indol-6-amine chemical structure and properties
7-methyl-1H-indol-6-amine chemical structure and properties
An In-Depth Technical Guide to 7-methyl-1H-indol-6-amine: Structure, Properties, and Synthetic Considerations
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs.[1][2] Its versatile structure allows for extensive functionalization, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on a specific, less-chartered derivative: 7-methyl-1H-indol-6-amine. While extensive experimental data for this particular molecule is not abundant in public databases, this document aims to provide a comprehensive technical overview by integrating established knowledge of the indole core with predictive analysis and data from closely related analogues.
This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the predicted chemical and physical properties, a plausible synthetic approach, and the potential therapeutic relevance of 7-methyl-1H-indol-6-amine.
Molecular Identity and Structure
The fundamental identity of 7-methyl-1H-indol-6-amine is derived from its nomenclature, which precisely describes its molecular architecture. The structure consists of a bicyclic indole core, with a methyl group (CH₃) substituted at the 7-position of the benzene ring and an amine group (NH₂) at the adjacent 6-position.
IUPAC Name: 7-methyl-1H-indol-6-amine
The chemical structure dictates its fundamental properties and reactivity. The presence of the electron-donating amine and methyl groups on the benzene portion of the indole ring is expected to influence its electronic properties and biological interactions.
Caption: Chemical structure of 7-methyl-1H-indol-6-amine.
Physicochemical Properties: A Predictive Analysis
Direct experimental data for 7-methyl-1H-indol-6-amine is scarce. However, we can predict its properties based on the well-characterized analogue, 7-methylindole (CAS 933-67-5), and the known effects of an amino substituent.[4][5][6][7] The introduction of a polar amine group is expected to increase the melting point, boiling point, and water solubility compared to 7-methylindole, due to hydrogen bonding capabilities.
| Property | Predicted/Inferred Value | Reference Analogue (7-Methylindole) | Citation |
| Molecular Formula | C₉H₁₀N₂ | C₉H₉N | [8] |
| Molecular Weight | 146.19 g/mol | 131.17 g/mol | [6][8] |
| Appearance | Off-white to light brown solid | Off-white crystalline solid | [5] |
| Melting Point | > 80-84 °C | 80-84 °C | |
| Boiling Point | > 266 °C | 266 °C | |
| Solubility | Soluble in polar organic solvents; sparingly soluble in water | Insoluble in water; soluble in organic solvents | |
| Hydrogen Bond Donor Count | 2 | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | 0 | [4] |
| XLogP3 | < 2.6 | 2.6 | [4][6] |
Proposed Synthesis and Characterization
A plausible synthetic route to 7-methyl-1H-indol-6-amine can be conceptualized starting from the commercially available 7-methylindole. The strategy involves the introduction of a nitro group at the 6-position, followed by its reduction to the desired amine. This well-established two-step process is a standard method for the synthesis of amino-aromatic compounds.
Experimental Protocol: A Hypothetical Two-Step Synthesis
Step 1: Nitration of 7-Methylindole to 7-methyl-6-nitro-1H-indole
The introduction of a nitro group onto the indole ring requires careful control of reaction conditions to manage regioselectivity and prevent over-nitration or degradation of the indole core.
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Dissolution: Dissolve 7-methylindole (1 equivalent) in a suitable solvent such as concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C).
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Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining the low temperature. The electron-donating nature of the indole ring directs electrophilic substitution, with the 6-position being a potential site for functionalization.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by pouring the mixture over ice, followed by neutralization with a base (e.g., sodium hydroxide solution).
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Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Reduction of 7-methyl-6-nitro-1H-indole to 7-methyl-1H-indol-6-amine
The reduction of the nitro group to an amine can be achieved using various standard reducing agents.
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Catalytic Hydrogenation (Preferred): Dissolve the nitro-indole intermediate in a solvent like ethanol or methanol. Add a catalyst, such as Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Alternative Reduction: Alternatively, use a metal-acid system like tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
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Reaction Monitoring: Monitor the reaction by TLC.
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Work-up and Purification: Upon completion, filter off the catalyst (if using hydrogenation). If using a metal-acid system, neutralize and extract the product. The final compound, 7-methyl-1H-indol-6-amine, can be purified by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for 7-methyl-1H-indol-6-amine.
Structural Characterization
The identity and purity of the synthesized 7-methyl-1H-indol-6-amine would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of atoms and the positions of the methyl and amine substituents.
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Mass Spectrometry (MS): To confirm the molecular weight (146.19 g/mol ).[8]
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the indole and the primary amine.
Potential Applications in Drug Discovery
The indole nucleus is a key pharmacophore in numerous approved drugs and clinical candidates.[2][9] The specific substitution pattern of 7-methyl-1H-indol-6-amine suggests several avenues for its potential therapeutic application.
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Anticancer Agents: Many substituted aminoindoles and related aminoindazoles have demonstrated potent anticancer activity.[10][11] The 6-aminoindazole scaffold, in particular, has been a source of compounds with antiproliferative effects in cancer cell lines.[10][11] It is plausible that 7-methyl-1H-indol-6-amine could serve as a valuable building block for the synthesis of novel kinase inhibitors or other anticancer agents.
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Anti-inflammatory and Antimicrobial Agents: Indole derivatives are known to possess anti-inflammatory and antimicrobial properties.[3][12][13] The specific electronic and steric properties conferred by the 6-amino and 7-methyl groups could lead to compounds with novel mechanisms of action in these areas.
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CNS-Active Agents: The structural similarity of the indole core to neurotransmitters like serotonin makes it a fertile ground for the discovery of new drugs targeting the central nervous system.
The primary value of 7-methyl-1H-indol-6-amine in the short term is likely as a synthetic building block for creating more complex molecules for high-throughput screening in drug discovery programs.[6][14]
Safety and Handling
While specific toxicity data for 7-methyl-1H-indol-6-amine is unavailable, information from related compounds suggests that it should be handled with care. 7-Methylindole is classified as an irritant, causing skin and serious eye irritation.[4][5] It is reasonable to assume that 7-methyl-1H-indol-6-amine may have similar properties. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated fume hood.
Conclusion
7-methyl-1H-indol-6-amine represents an intriguing yet underexplored molecule within the vast chemical space of indole derivatives. While direct experimental data is limited, a robust understanding of its core properties and potential can be inferred from its chemical structure and the behavior of closely related analogues. The proposed synthetic pathway offers a clear and feasible route to access this compound, paving the way for its evaluation in medicinal chemistry programs. Given the proven track record of the substituted indole scaffold, 7-methyl-1H-indol-6-amine stands as a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further experimental validation of its synthesis, properties, and biological activity is warranted to unlock its full potential.
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